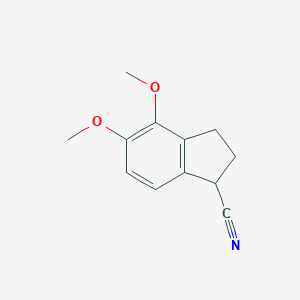
4,5-Dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-4,5-dimethoxyindan is an organic compound that belongs to the indan family Indan derivatives are known for their diverse applications in medicinal chemistry, organic electronics, and photopolymerization
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyano-4,5-dimethoxyindan can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethoxybenzaldehyde with acetonitrile or cyanoacetic acid, followed by reduction using sodium borohydride. Another method includes the cyclization of 2-bromo-4,5-dimethoxyhydrocinnamonitrile .
Industrial Production Methods: Industrial production of 1-Cyano-4,5-dimethoxyindan typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and solvents is crucial in industrial settings to achieve cost-effective production.
化学反应分析
Types of Reactions: 1-Cyano-4,5-dimethoxyindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted indan derivatives depending on the substituent introduced.
科学研究应用
1-Cyano-4,5-dimethoxyindan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-Cyano-4,5-dimethoxyindan involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation .
相似化合物的比较
4,5-Dimethoxy-1-indanone: Similar structure but lacks the cyano group.
Indane-1,3-dione: Another indan derivative with different functional groups.
Uniqueness: 1-Cyano-4,5-dimethoxyindan is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
100449-14-7 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-9-8(7-13)3-4-10(9)12(11)15-2/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
GTBOZNQVSQMVJH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
规范 SMILES |
COC1=C(C2=C(C=C1)C(CC2)C#N)OC |
同义词 |
2,3-DIHYDRO-4,5-DIMETHOXY-1H-INDENE-1-CARBONITRILE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


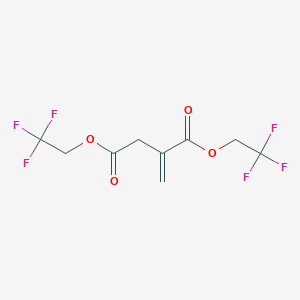
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
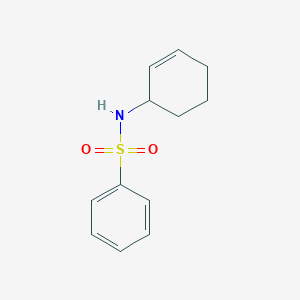

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
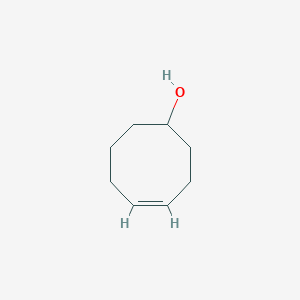

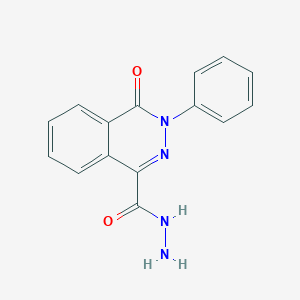
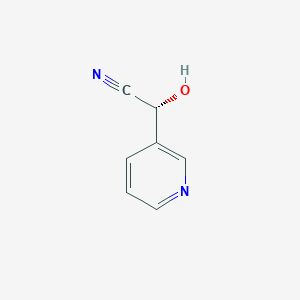
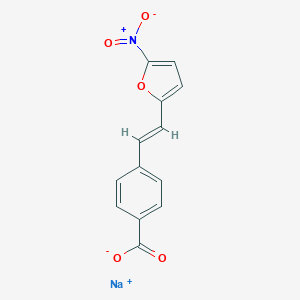
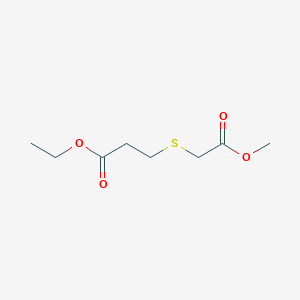
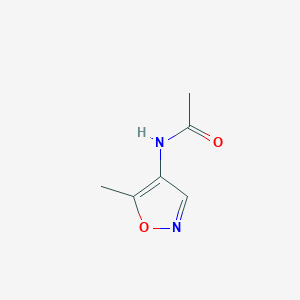

![4-(5-acetyl-6,7-diacetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-3-yl)butyl acetate](/img/structure/B35113.png)
